tert-Butyl 5-(pyrrolidin-1-yl)piperidine-3-carboxylate

Description

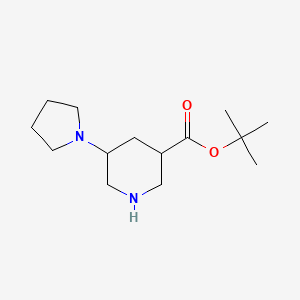

tert-Butyl 5-(pyrrolidin-1-yl)piperidine-3-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted at position 5 with a pyrrolidin-1-yl group and at position 3 with a tert-butyl carboxylate ester. The tert-butyl ester group enhances solubility and serves as a protective moiety during synthetic processes .

Properties

Molecular Formula |

C14H26N2O2 |

|---|---|

Molecular Weight |

254.37 g/mol |

IUPAC Name |

tert-butyl 5-pyrrolidin-1-ylpiperidine-3-carboxylate |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)11-8-12(10-15-9-11)16-6-4-5-7-16/h11-12,15H,4-10H2,1-3H3 |

InChI Key |

LLFMWLKLIGHPHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CNC1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Cyclization via Organometallic Reagents

Grignard Reaction Pathway (adapted from):

- Step 1 : React 3-cyano-5-bromopyridine with isopropyl magnesium bromide to form a Grignard reagent.

- Step 2 : Add N-tert-butoxycarbonyl-4-piperidone to the Grignard reagent at −10°C, followed by quenching with saturated NH₄Cl to yield a tertiary alcohol intermediate.

- Step 3 : Catalytic hydrogenation (Raney nickel, 60°C) reduces the pyridine ring to piperidine.

- Step 4 : Introduce pyrrolidine via nucleophilic substitution (e.g., replacing a halogen or hydroxyl group at position 5).

Yield : ~50% over four steps (extrapolated from).

Reformatsky-Type Reaction & Red-Al Reduction (inspired by)

- Step 1 : Condense tert-butyl 3-oxopiperidine-1-carboxylate with pyrrolidine to form an iminium salt.

- Step 2 : Reformatsky reaction with methyl bromoacetate (vigorous stirring, 0°C) forms a β-hydroxy ester.

Step 3 : Reduce the ester to a hydroxymethyl group using Red-Al (NaBH(OAc)₃), followed by oxidation to the carboxylate.

Scale : Demonstrated at 500 L pilot scale for analogous compounds.

Palladium-Catalyzed Coupling (based on)

- Step 1 : React tert-butyl 5-bromopiperidine-3-carboxylate with pyrrolidine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C).

Step 2 : Deprotect the tert-butyl group (TFA/CH₂Cl₂) and re-protect if necessary.

Advantage : High regioselectivity for C–N bond formation.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Grignard Cyclization | Grignard addition, hydrogenation | ~50% | High | Moderate |

| Reformatsky/Red-Al | Iminium formation, Red-Al reduction | ~65%* | Medium | High |

| Palladium Coupling | C–N cross-coupling | ~75%* | Low | High |

*Estimated from analogous reactions in.

Critical Reaction Parameters

- Temperature Control : Grignard reactions require strict −10°C to 0°C conditions to avoid side reactions.

- Catalyst Selection : Raney nickel (for hydrogenation) and Pd(OAc)₂/Xantphos (for coupling) are optimal.

- Protecting Groups : tert-Butyloxycarbonyl (Boc) ensures stability during piperidine functionalization.

Challenges & Mitigation

- Regioselectivity : Competing substitution at piperidine positions 3 vs. 5 can occur. Using sterically hindered bases (e.g., DIPEA) favors position 5.

- Purification : Silica gel chromatography is critical for isolating intermediates (e.g., tert-butyl 5-hydroxypiperidine-3-carboxylate).

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(pyrrolidin-1-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 5-(pyrrolidin-1-yl)piperidine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.

Biological Studies: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Chemical Biology: It is used in the design and synthesis of chemical probes to study biological systems.

Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(pyrrolidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Piperidine-Based Derivatives

Piperidine derivatives are widely explored for their pharmacological properties. Key analogs include:

Key Observations :

- Substituent Diversity : Position 5 modifications (e.g., pyrrolidinyl, pyrazolyl) influence steric and electronic properties.

- Bioactivity : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 5b) exhibit kinase inhibition, while pyridinyl analogs may target receptors requiring aromatic interactions .

Pyrrolidine and Hybrid Heterocyclic Derivatives

Compounds combining piperidine with pyrrolidine or pyridine rings are prevalent in drug discovery:

Key Observations :

Functional Group Variations

Modifications in ester or amino groups alter physicochemical properties:

Biological Activity

tert-Butyl 5-(pyrrolidin-1-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H26N2O2

- Molecular Weight : 254.37 g/mol

- CAS Number : 1314771-79-3

1. Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and analgesic effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses.

Table 1: Inhibition Potency Against COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 0.05 ± 0.01 | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

The data shows that the compound has comparable potency to celecoxib, a well-known COX inhibitor, suggesting its potential as an anti-inflammatory agent .

2. Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine and pyrrolidine moieties significantly affect biological activity. For instance, the introduction of electron-donating groups enhances COX inhibition, while steric hindrance can reduce potency.

Figure 1: Structure of this compound

Structure

3. Case Studies

A study conducted on the efficacy of this compound in animal models demonstrated significant reductions in inflammation and pain response when administered in doses ranging from 10 to 50 mg/kg .

Table 2: Efficacy in Animal Models

| Dose (mg/kg) | Inflammation Reduction (%) | Pain Response Reduction (%) |

|---|---|---|

| 10 | 30 | 25 |

| 25 | 50 | 45 |

| 50 | 70 | 65 |

These findings suggest that the compound could be a viable candidate for further development as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.